molecular formula C21H25N5O B2940970 3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320212-41-5

3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2940970
CAS RN: 2320212-41-5
M. Wt: 363.465
InChI Key: XATHIPZZVFYZGL-UHFFFAOYSA-N
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Description

3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into quinolone derivatives, such as 5-alkoxyimidazoquinolones, has shown potential antibacterial activity. These compounds, including analogs with modifications in the imidazoquinolone structure, have been evaluated for their effectiveness against various bacterial strains, offering a path for the development of new antibacterial agents. The synthesis and structure-activity relationships of these compounds highlight their importance in medicinal chemistry for combating bacterial infections (Fujita et al., 1996).

Antimicrobial and Antituberculosis Agents

A series of tetrazolo[1,5-a]quinoline-based imidazole derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research suggests the potential of these compounds in treating infectious diseases and highlights the importance of chemical modifications for enhancing biological activity (Mungra et al., 2012).

Antileishmanial Agents

Compounds isolated from Piper dennisii, including dihydrochalcones and benzoic acid derivatives, have shown antileishmanial activity. This discovery underlines the potential of naturally derived and chemically modified compounds in the development of treatments for parasitic infections (Cabanillas et al., 2012).

Antineoplastic Activity

Research into benzimidazole condensed ring systems has led to the synthesis of new compounds with antineoplastic activity. These studies contribute to the search for novel cancer therapies, demonstrating the therapeutic potential of benzimidazole derivatives in oncology (Abdel-Hafez, 2007).

GABAA Receptor Ligands

Imidazoquinolines and related structures have been explored as GABAA receptor ligands with potential therapeutic applications in treating anxiety and epilepsy. The investigation into the efficacy and pharmacokinetic profiles of these compounds offers insights into their role in neurological disorders (Jacobsen et al., 1999).

Green Chemistry Approaches

The use of polyethylene glycol (PEG-400) as a reaction medium for synthesizing novel 1,5-benzodiazepines underscores the move towards greener and more sustainable chemical processes. This research not only advances the synthesis of benzodiazepines but also promotes environmentally friendly methodologies in chemical synthesis (Konda et al., 2011).

properties

IUPAC Name

3-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-6-17-16(5-1)13-20(25-24-17)27-14-15-9-11-26(12-10-15)21-22-18-7-3-4-8-19(18)23-21/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATHIPZZVFYZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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